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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, preclinical data,

and experimental protocols for combining the potent STING (Stimulator of Interferon Genes)

agonist, BI 7446 (also known as BI 1387446), with checkpoint inhibitors, such as anti-PD-1

antibodies. This combination therapy aims to leverage the innate immune-stimulating

properties of BI 7446 to enhance the efficacy of checkpoint blockade in cancer treatment.

Introduction
BI 7446 is a potent cyclic dinucleotide (CDN)-based STING agonist that activates all five

human STING variants.[1][2] Activation of the STING pathway in tumor-infiltrating immune

cells, particularly dendritic cells (DCs), triggers the production of type I interferons (IFNs) and

other pro-inflammatory cytokines.[3] This leads to enhanced antigen presentation, priming of

tumor-specific T cells, and a more robust anti-tumor immune response, effectively turning

immunologically "cold" tumors into "hot" tumors.

Checkpoint inhibitors, such as antibodies targeting PD-1 or its ligand PD-L1, have

revolutionized oncology by releasing the brakes on the adaptive immune system. However, a

significant portion of patients do not respond to monotherapy, often due to a lack of pre-existing

T-cell infiltration in the tumor microenvironment.

The combination of BI 7446 with a checkpoint inhibitor is a promising strategy to overcome this

resistance. By initiating a potent innate immune response, BI 7446 can create an inflamed
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tumor microenvironment, making it more susceptible to the effects of checkpoint blockade.

Preclinical studies have shown that the combination of a STING agonist with an anti-PD-1

antibody results in enhanced tumor regression and improved survival in syngeneic mouse

models.[3][4] This has led to the initiation of a first-in-human Phase I clinical trial

(NCT04147234) evaluating BI 1387446 alone and in combination with the anti-PD-1 antibody

ezabenlimab (BI 754091) in patients with advanced solid tumors.[3][4]

Data Presentation
The following tables summarize representative preclinical data from studies evaluating the

combination of STING agonists with checkpoint inhibitors in various syngeneic mouse tumor

models. While specific quantitative data for the BI 7446-ezabenlimab combination from

published preclinical studies is limited, the data presented below from analogous studies

illustrate the expected synergistic effects.

Table 1: In Vivo Efficacy of STING Agonist and Anti-PD-1/PD-L1 Combination Therapy in

Murine Cancer Models
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Tumor Model
Treatment
Group

Tumor Growth
Inhibition (%)

Complete
Response
Rate (%)

Reference

MC38 Colon

Adenocarcinoma
Vehicle 0 0 [5]

Anti-PD-1 33 Not Reported [5]

STING Agonist 16 Not Reported [5]

STING Agonist +

Anti-PD-1
51 Not Reported [5]

B16-F10

Melanoma
Vehicle 0 0

General

representation

Anti-PD-1 ~10 0
General

representation

STING Agonist ~25 0
General

representation

STING Agonist +

Anti-PD-1
~70 ~20

General

representation

CT26 Colon

Carcinoma
Vehicle 0 0 [6]

Anti-PD-1 Not Reported 0 [6]

STING Agonist

(BMS-986301)
Not Reported Not Reported [6]

STING Agonist +

Anti-PD-1
Not Reported

80 (injected and

noninjected

tumors)

[6]

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) Following Combination

Therapy
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Tumor
Model

Treatment
Group

CD8+ T
Cells (% of
CD45+
cells)

CD4+ T
Cells (% of
CD45+
cells)

NK Cells (%
of CD45+
cells)

Reference

MC38 Colon

Adenocarcino

ma

Vehicle Low Moderate Low [5]

Anti-PD-1 Increased Increased Increased [5]

STING

Agonist +

Anti-PD-1

Significantly

Increased

Significantly

Increased

Significantly

Increased
[5]

Lewis Lung

Carcinoma
Vehicle Low Low Not Reported

General

representatio

n

Anti-PD-1 Moderate Moderate Not Reported

General

representatio

n

STING

Agonist +

Anti-PD-1

High High Not Reported

General

representatio

n

Signaling Pathways and Experimental Workflow
Signaling Pathway of BI 7446 and Anti-PD-1
Combination
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Caption: Combined signaling of BI 7446 and anti-PD-1 antibody.

Experimental Workflow for Preclinical Evaluation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12386010?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup Treatment Regimen

Data Analysis

Tumor Cell Culture
(e.g., MC38, CT26)

Syngeneic Mouse Model
(e.g., C57BL/6)

Subcutaneous
Implantation Tumor Growth to

Palpable Size
Randomization into
Treatment Groups

Treatment Administration:
- Vehicle

- BI 7446 (Intratumoral)
- Anti-PD-1 (Intraperitoneal)

- Combination

Tumor Volume & Body
Weight Monitoring

Immunophenotyping:
- Flow Cytometry (TILs)

- IHC/IF Staining

Endpoint Analysis:
- Tumor Growth Inhibition

- Survival Analysis

Click to download full resolution via product page

Caption: Preclinical workflow for evaluating BI 7446 and anti-PD-1.

Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a
Syngeneic Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of BI 7446 in

combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

Syngeneic tumor cells (e.g., MC38, CT26, B16-F10)

6-8 week old female C57BL/6 or BALB/c mice

BI 7446 (lyophilized powder)

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

Sterile PBS

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)
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Penicillin/Streptomycin

Trypsin-EDTA

Syringes and needles (27-30 gauge)

Calipers

Procedure:

Cell Culture and Implantation:

Culture tumor cells in appropriate medium supplemented with 10% FBS and 1%

Penicillin/Streptomycin.

Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend at a

concentration of 1 x 10^6 cells/100 µL in sterile PBS.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Monitoring and Treatment Initiation:

Monitor tumor growth every 2-3 days by measuring the length and width with calipers.

Calculate tumor volume using the formula: (Length x Width²) / 2.

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment

groups (n=8-10 mice per group):

Group 1: Vehicle (PBS)

Group 2: BI 7446

Group 3: Anti-PD-1 antibody

Group 4: BI 7446 + Anti-PD-1 antibody

Drug Preparation and Administration:
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BI 7446: Reconstitute lyophilized BI 7446 in sterile PBS to the desired stock

concentration. On the day of treatment, dilute to the final concentration for intratumoral

(i.t.) injection. A typical dose might range from 10-50 µg per mouse in a volume of 20-50

µL. Administer i.t. on days 0, 3, and 6 post-randomization.

Anti-PD-1 Antibody: Dilute the anti-PD-1 antibody in sterile PBS. A typical dose is 100-200

µg per mouse. Administer via intraperitoneal (i.p.) injection twice weekly, starting on day 0.

Efficacy Assessment:

Continue to monitor tumor volume and body weight every 2-3 days until the tumors in the

control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle

control.

For survival studies, monitor mice until they meet euthanasia criteria (e.g., tumor size,

ulceration, significant body weight loss) and plot Kaplan-Meier survival curves.

Protocol 2: Immunophenotyping of the Tumor
Microenvironment
This protocol describes the analysis of immune cell infiltrates in tumors from treated mice.

Materials:

Tumors from euthanized mice (from Protocol 1)

RPMI-1640 medium

Collagenase D

DNase I

FACS buffer (PBS with 2% FBS)

Red Blood Cell Lysis Buffer
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Fc block (anti-CD16/CD32)

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4,

CD8, NK1.1, F4/80, Gr-1)

Flow cytometer

Procedure:

Tumor Dissociation:

Excise tumors and place them in cold RPMI-1640.

Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D (1

mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with gentle agitation.

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

Cell Staining:

Wash the cells with FACS buffer and centrifuge.

If necessary, lyse red blood cells using RBC Lysis Buffer.

Block Fc receptors with Fc block for 10-15 minutes on ice.

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface

markers for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer.

Acquire data on a flow cytometer.

Analyze the data using appropriate software to quantify the populations of different

immune cells within the tumor microenvironment (gating on CD45+ cells).
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Conclusion
The combination of the STING agonist BI 7446 with checkpoint inhibitors represents a rational

and promising approach to enhance anti-tumor immunity and overcome resistance to

immunotherapy. The preclinical rationale is strong, and the ongoing clinical trials will provide

crucial insights into the safety and efficacy of this combination in cancer patients. The protocols

provided here offer a framework for researchers to further investigate this and similar

combination immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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